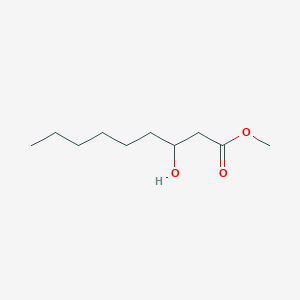

Methyl 3-hydroxynonanoate

概要

説明

Methyl 3-hydroxynonanoate is an organic compound classified as an ester. It is derived from nonanoic acid and methanol. This compound is characterized by its molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.27 g/mol . It appears as a colorless or slightly yellow transparent liquid and is known for its solubility in alcohols and ethers but not in water .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxynonanoate can be synthesized through the esterification of nonanoic acid with methanol. This reaction typically requires the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .

化学反応の分析

Types of Reactions

Methyl 3-hydroxynonanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Nonanoic acid or 3-ketononanoate.

Reduction: 3-hydroxynonanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Biodegradable Plastics

Methyl 3-hydroxynonanoate is primarily recognized for its role in the production of polyhydroxyalkanoates (PHAs), which are biodegradable plastics synthesized by bacteria. PHAs are notable for their environmentally friendly properties and potential to replace conventional plastics.

- Synthesis : Various bacterial strains, including Pseudomonas species, can utilize fatty acids like this compound to produce medium-chain-length PHAs. These polymers exhibit desirable mechanical properties and biodegradability, making them suitable for applications in packaging and disposable items .

- Case Study : A study demonstrated that Pseudomonas chlororaphis PA23 could synthesize PHAs from free fatty acids, including this compound, showcasing its utility as a feedstock for sustainable polymer production .

Pharmaceutical Applications

This compound has been explored for its potential therapeutic effects, particularly in drug delivery systems.

- Drug Carriers : Research indicates that PHAs derived from this compound can serve as carriers for bioactive compounds in medical applications. Their biocompatibility and ability to encapsulate drugs make them ideal candidates for controlled drug release systems .

- Neuroprotective Effects : Studies have highlighted the potential neuroprotective benefits of hydroxy fatty acids, including derivatives of this compound, which may aid in conditions like Alzheimer's and Parkinson's disease through mechanisms involving energy metabolism and neuronal signaling pathways .

Food Technology

In food science, this compound can be utilized as a flavoring agent or emulsifier due to its chemical properties.

- Flavoring Agent : Its pleasant aroma makes it suitable for use in food products where flavor enhancement is desired. The compound's stability under various processing conditions ensures that it retains its flavor profile during storage and application .

- Emulsification : The compound's amphiphilic nature allows it to function effectively as an emulsifier, improving the texture and stability of food products such as sauces and dressings .

Cosmetic Applications

The cosmetic industry also recognizes the utility of this compound due to its moisturizing properties.

- Skin Care Products : As a component in creams and lotions, it helps improve skin hydration and texture. Its compatibility with various skin types makes it a favorable ingredient in formulations aimed at enhancing skin appearance and health .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biodegradable Plastics | Production of PHAs from this compound | Eco-friendly, biodegradable |

| Pharmaceuticals | Drug delivery systems using PHA carriers | Controlled release, biocompatibility |

| Food Technology | Flavoring agent and emulsifier | Enhances flavor, improves texture |

| Cosmetic Applications | Moisturizing agent in skincare products | Hydration, improved skin texture |

作用機序

The mechanism of action of methyl 3-hydroxynonanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It may also interact with cellular membranes, influencing their fluidity and function .

類似化合物との比較

Similar Compounds

Methyl nonanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Ethyl 3-hydroxynonanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.

Methyl 3-hydroxydecanoate: Has an additional carbon in the chain, influencing its physical properties and reactivity.

Uniqueness

Methyl 3-hydroxynonanoate is unique due to its hydroxyl group, which provides additional reactivity and functionality compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

生物活性

Methyl 3-hydroxynonanoate (C₁₀H₂₀O₃) is an organic compound classified as an ester, derived from nonanoic acid and methanol. With a molecular weight of approximately 188.27 g/mol, it has garnered interest in various scientific fields, particularly in biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound plays a crucial role in lipid metabolism. It interacts with enzymes such as lipases, which are essential for the hydrolysis of ester bonds in lipids, thereby facilitating the breakdown and utilization of fatty acids within cells. The compound also influences lipid transport and storage proteins, which are vital for maintaining lipid homeostasis.

Key Biochemical Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.27 g/mol |

| Role in Metabolism | Involved in lipid metabolism and energy production |

| Interaction with Enzymes | Modulates lipase activity |

Cellular Effects

Research indicates that this compound affects various cellular processes by modulating signaling pathways, gene expression, and overall cellular metabolism. For instance, it can activate pathways related to lipid metabolism and alter the expression of genes involved in fatty acid synthesis and degradation.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is notable; however, prolonged exposure can lead to degradation and altered biological activity. Studies have shown that this compound can have lasting effects on cellular functions related to lipid metabolism and energy production.

The molecular mechanism underlying the action of this compound involves its interactions with specific biomolecules. It can act as both an enzyme inhibitor and an activator depending on the biochemical context. For example, it may inhibit certain lipases while promoting the activity of enzymes involved in lipid synthesis.

Mechanisms Involved

- Enzyme Interactions : Acts as a substrate for enzymes involved in fatty acid metabolism.

- Gene Regulation : Modulates transcription factors affecting gene expression related to lipid metabolism.

- Membrane Interactions : Influences cellular membrane fluidity and functionality.

Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly based on concentration. At lower doses, it enhances lipid metabolism and improves energy balance; however, at higher doses, it may induce toxicity or adverse effects such as oxidative stress and disruption of lipid homeostasis.

Summary of Dosage Effects

| Dosage Range | Effect |

|---|---|

| Low Doses | Enhances lipid metabolism |

| Moderate Doses | Maintains energy balance |

| High Doses | Induces oxidative stress; disrupts homeostasis |

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Metabolic Pathway Studies : Research has shown that this compound is involved in key metabolic pathways such as fatty acid synthesis and degradation. It interacts with enzymes like acyl-CoA synthetases which are crucial for fatty acid activation.

- Cell Viability Assays : In vitro studies utilizing assays such as MTT have demonstrated that this compound can influence cell viability depending on its concentration. Lower concentrations generally promote cell health while higher concentrations may lead to cytotoxicity .

- Animal Model Research : Animal studies have highlighted the compound's potential therapeutic benefits at specific dosages while also noting adverse effects at elevated levels, underscoring the importance of dosage regulation in therapeutic applications.

特性

IUPAC Name |

methyl 3-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQOQFCKCGHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。